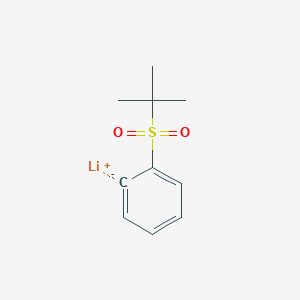
lithium;tert-butylsulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;tert-butylsulfonylbenzene is an organolithium compound that combines the properties of lithium with the structural characteristics of tert-butylsulfonylbenzene Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;tert-butylsulfonylbenzene can be synthesized through the reaction of tert-butylsulfonylbenzene with lithium metal. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction is carried out in a hydrocarbon solvent, such as hexane or heptane, at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of lithium and to ensure the purity of the final product. The reaction mixture is often stirred vigorously to ensure complete reaction and the resulting product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Lithium;tert-butylsulfonylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: It can also be reduced, although this is less common due to the presence of the lithium atom.
Substitution: The compound readily undergoes nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out under anhydrous conditions to prevent the highly reactive lithium from reacting with water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with halogens can produce halogenated derivatives, while reaction with acids can produce sulfonic acids .
Scientific Research Applications
Lithium;tert-butylsulfonylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of lithium;tert-butylsulfonylbenzene involves its strong nucleophilic and basic properties. The lithium atom acts as a strong nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new chemical bonds and the generation of various reaction products. The tert-butylsulfonyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyllithium: Another organolithium compound with similar nucleophilic properties but without the sulfonylbenzene group.
Lithium phenylsulfonate: Similar in structure but with a phenyl group instead of a tert-butyl group.
Lithium benzene sulfonate: Similar in structure but lacks the tert-butyl group
Uniqueness
Lithium;tert-butylsulfonylbenzene is unique due to the presence of both the lithium atom and the tert-butylsulfonylbenzene group. This combination provides unique reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and other applications .
Properties
CAS No. |
62261-19-2 |
|---|---|
Molecular Formula |
C10H13LiO2S |
Molecular Weight |
204.2 g/mol |
IUPAC Name |
lithium;tert-butylsulfonylbenzene |
InChI |
InChI=1S/C10H13O2S.Li/c1-10(2,3)13(11,12)9-7-5-4-6-8-9;/h4-7H,1-3H3;/q-1;+1 |
InChI Key |
PUCONBIDHNBXEA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)S(=O)(=O)C1=CC=CC=[C-]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


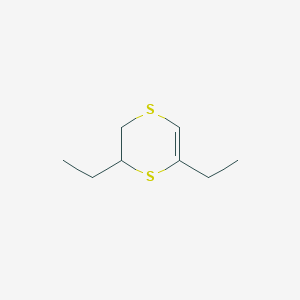
![1-Butene, 4-[(2-ethoxypropyl)thio]-](/img/structure/B14544745.png)
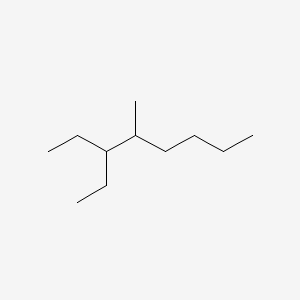

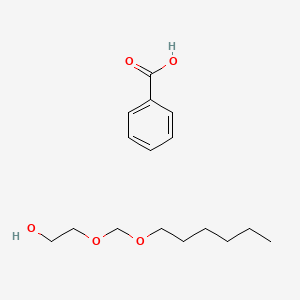
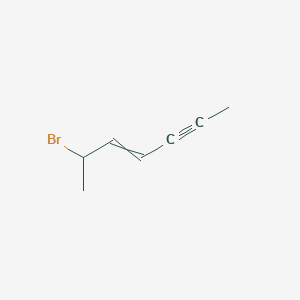
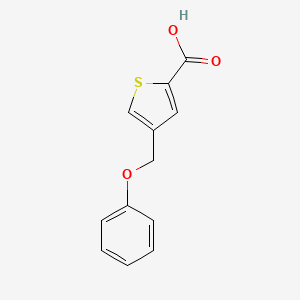
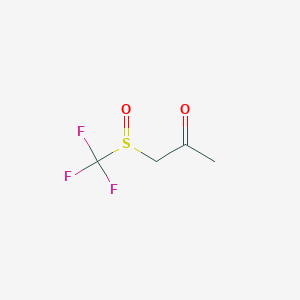
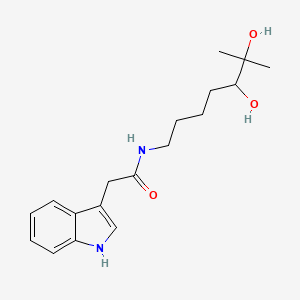
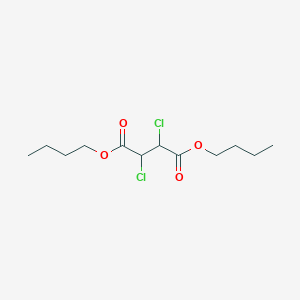
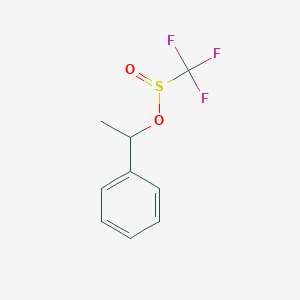
![2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid](/img/structure/B14544789.png)
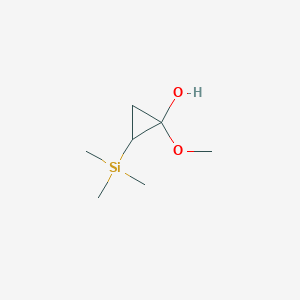
![Trimethyl[(naphthalen-2-yl)methyl]stannane](/img/structure/B14544808.png)
